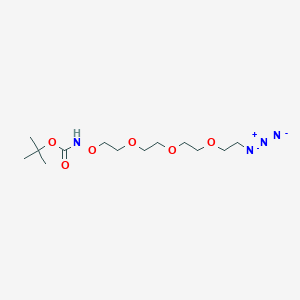

t-Boc-Aminooxy-PEG3-Azide

Übersicht

Beschreibung

t-Boc-Aminooxy-PEG3-Azide is a versatile compound widely used in bioconjugation and click chemistry. It contains a tert-butyl (t-Boc) protected aminooxy group and an azide group. The azide group can react with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-Azide typically involves the following steps:

Protection of Aminooxy Group: The aminooxy group is protected with a tert-butyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then linked to a PEG3 chain.

Azidation: The terminal hydroxyl group of the PEG3 chain is converted to an azide group using reagents such as sodium azide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency .

Types of Reactions:

Click Chemistry: The azide group undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.

Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the t-Boc group.

Major Products:

Triazole Linkages: Formed from the reaction of the azide group with alkynes.

Free Aminooxy Group: Obtained after deprotection of the t-Boc group

Wissenschaftliche Forschungsanwendungen

t-Boc-Aminooxy-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation experiments to link biomolecules.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.

Industry: Applied in the production of PEGylated compounds for improved solubility and stability .

Wirkmechanismus

The mechanism of action of t-Boc-Aminooxy-PEG3-Azide involves its functional groups:

Vergleich Mit ähnlichen Verbindungen

t-Boc-Aminooxy-PEG8-Azide: Contains a longer PEG spacer, providing greater flexibility and solubility.

t-Boc-Aminooxy-PEG4-Alcohol: Has a terminal hydroxyl group instead of an azide, used for different types of conjugation reactions.

Uniqueness: t-Boc-Aminooxy-PEG3-Azide is unique due to its balanced PEG spacer length, which offers optimal solubility and flexibility for various applications. Its combination of t-Boc-protected aminooxy and azide groups makes it highly versatile for both click chemistry and bioconjugation.

Biologische Aktivität

t-Boc-Aminooxy-PEG3-Azide (CAS No. 1235514-15-4) is a significant compound in the field of bioconjugation and click chemistry. Its unique structure, featuring a tert-butyl (t-Boc) protected aminooxy group and an azide group, facilitates the formation of stable triazole linkages through reactions with alkynes, BCN, and DBCO. This compound is particularly valuable in enhancing solubility and facilitating the targeted delivery of bioactive molecules in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N4O6, with a molecular weight of 334.4 g/mol. The compound's hydrophilic polyethylene glycol (PEG) spacer significantly improves its solubility in aqueous environments, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N4O6 |

| Molecular Weight | 334.4 g/mol |

| Purity | ≥95% |

| Storage Conditions | -5°C, dry, avoid sunlight |

The biological activity of this compound is primarily attributed to its ability to undergo click chemistry reactions. The azide group reacts efficiently with alkynes to form stable triazole linkages, which are crucial for bioconjugation processes. This mechanism allows for the precise attachment of various biomolecules, including peptides, proteins, and nucleic acids.

Reaction Mechanism

- Azide-Alkyne Reaction : The azide group reacts with terminal alkynes under mild conditions to form a 1,2,3-triazole.

- Stability : The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the conjugated biomolecules.

Biological Applications

This compound has diverse applications across multiple fields:

- Bioconjugation : Used to link biomolecules for therapeutic and diagnostic purposes.

- Drug Delivery : Enhances the solubility and bioavailability of therapeutic agents by facilitating their conjugation to PEGylated carriers.

- Nanotechnology : Involved in the development of nanoparticle-based delivery systems that require precise functionalization.

- Research : Utilized in studies involving cellular processes such as ADP-ribosylation and protein interactions.

Case Studies

-

ADP-Ribosylation Monitoring :

A study explored the use of aminooxy probes similar to this compound for monitoring cellular ADP-ribosylation. The probe was shown to effectively label PARP10 in HEK293T cells, demonstrating its utility in studying post-translational modifications in live cells . -

Therapeutic Development :

Research has highlighted the potential of using this compound in developing antibody-drug conjugates (ADCs). By facilitating the attachment of cytotoxic drugs to antibodies, this compound enhances targeted therapy approaches in cancer treatment .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMKIEUJNULAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.